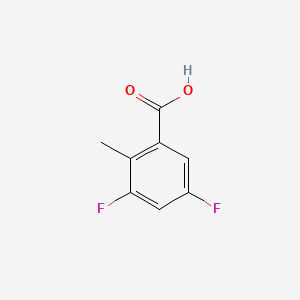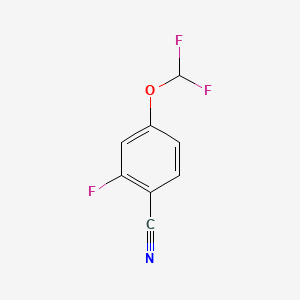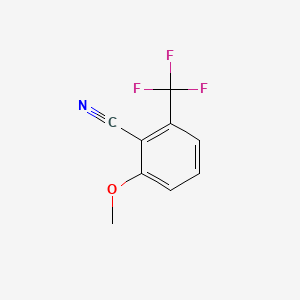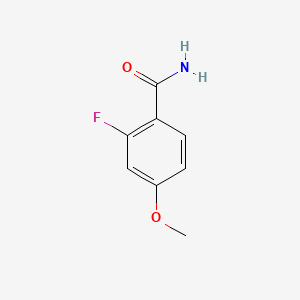
1-(4-Nitrophenyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Organocatalytic Reactions
1-(4-Nitrophenyl)cyclobutanecarboxylic acid shows potential applications in organocatalysis, specifically in the enantioselective Michael addition of aldehydes to nitro alkenes. The presence of 4-NO2C6H4OH, a derivative of this compound, enhances the effectiveness of this reaction, allowing for reduced amounts of catalyst and leading to the fast formation of amino-nitro-cyclobutane, which is crucial in the reaction process (Patora-Komisarska et al., 2011).
Corrosion Inhibition
The compound demonstrates significant potential in inhibiting the corrosion of stainless steel in acidic environments. 1-(4-Nitrophenyl)-5-amino-1H-tetrazole, a molecule closely related to this compound, effectively adsorbs onto stainless steel surfaces, thereby hindering acid-induced corrosion. This property is substantiated through electrochemical studies and is further supported by computational quantum chemical analysis (Ehsani et al., 2014).
Structural Studies and Material Science
This compound and its derivatives are also instrumental in the structural study of materials. For instance, the study of organic salt based on imidazole derivatives and cyclobutane-1,1-dicarboxylic acid, closely associated with this compound, has revealed insights into gelation behavior and molecular packing, which are critical in material science for developing new materials with tailored properties (Ballabh et al., 2003).
properties
IUPAC Name |
1-(4-nitrophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(6-1-7-11)8-2-4-9(5-3-8)12(15)16/h2-5H,1,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFMHXAUNXCFAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596111 |
Source


|
| Record name | 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202737-42-6 |
Source


|
| Record name | 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














